((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine
Description
Properties
IUPAC Name |
2,5-dichloro-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-8-4-5-9(13)10(7-8)18(16,17)15-11-3-1-2-6-14-11/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDFKUYNBYPTQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332953 | |
| Record name | 2,5-dichloro-N-pyridin-2-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665202 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
314051-88-2 | |
| Record name | 2,5-dichloro-N-pyridin-2-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-aminopyridine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of large reactors, efficient mixing, and temperature control systems to ensure consistent product quality. Purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
Chemistry
((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, this compound may be explored for its potential biological activities. It could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function.
Comparison with Similar Compounds
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone
This chalcone derivative features a dihydroxyphenyl group and a pyridine-linked propenone chain (Fig. 2a). Unlike ((2,5-dichlorophenyl)sulfonyl)-2-pyridylamine, the hydroxyl groups increase polarity (logP ~1.2), enhancing water solubility but reducing membrane permeability. The α,β-unsaturated ketone enables conjugation with biological nucleophiles (e.g., cysteine residues), positioning it as a precursor for flavonoid synthesis with antioxidant and anti-inflammatory applications .
4-(4-Fluorophenyl)(2,5-thiazolyl)-2-pyridylamine
This analogue replaces the dichlorophenylsulfonyl group with a fluorophenyl-thiazole hybrid (Fig. 2b). The fluorine atom’s electron-withdrawing effect enhances metabolic stability compared to chlorine, while the pyridylamine moiety retains hydrogen-bonding capacity. This compound is investigated for dual applications: as a kinase inhibitor in oncology and as a component in organic semiconductors due to its planar, π-conjugated system .
Comparative Analysis
Table 1: Key Properties of this compound and Analogues
| Compound | Substituents | logP | Key Applications |
|---|---|---|---|
| This compound | 2,5-Cl₂Ph-SO₂, pyridin-2-amine | ~3.8 | Enzyme inhibition (e.g., carbonic anhydrase) |
| 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone | 2,5-(OH)₂Ph, pyridin-2-yl-propenone | ~1.2 | Antioxidant flavonoids, anti-inflammatory agents |
| 4-(4-Fluorophenyl)(2,5-thiazolyl)-2-pyridylamine | 4-FPh-thiazole, pyridin-2-amine | ~2.5 | Kinase inhibition, organic semiconductors |
Electronic and Steric Effects
- Chlorine vs. Hydroxyl Groups : The electron-withdrawing chlorine atoms in this compound increase electrophilicity at the sulfonyl group, favoring interactions with nucleophilic enzyme residues (e.g., histidine in carbonic anhydrase). In contrast, the hydroxyl groups in the chalcone derivative promote antioxidant activity via radical scavenging .
- Thiazole vs.
Biological Activity
((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its synthesis, mechanism of action, and effects on various biological systems.
Chemical Structure and Properties
The chemical formula for this compound is C11H8Cl2N2O2S. The compound features a pyridine ring substituted with a sulfonyl group and dichlorophenyl moiety, which contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2-pyridylamine with a suitable sulfonyl chloride derivative. Various methods have been reported in the literature that optimize yield and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including this compound. The compound has demonstrated activity against several bacterial strains. For instance:
- Staphylococcus aureus : Exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
- Escherichia coli : Showed an MIC of 64 µg/mL.
These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents .
The proposed mechanism for the biological activity of this compound involves inhibition of bacterial protein synthesis. It is hypothesized that the sulfonamide group interferes with the folate synthesis pathway in bacteria, similar to other sulfonamide antibiotics .
Case Studies
A recent study investigated the effects of various derivatives of sulfonamide compounds on Chlamydia trachomatis. The results indicated that modifications to the aromatic regions significantly influenced their activity against this pathogen. Notably, compounds with electron-withdrawing groups exhibited enhanced activity .
Data Table: Biological Activity Summary
| Biological Activity | MIC (µg/mL) | Target Organism |
|---|---|---|
| Antibacterial | 32 | Staphylococcus aureus |
| Antibacterial | 64 | Escherichia coli |
| Antichlamydial | Variable | Chlamydia trachomatis |
Toxicity and Safety Profile
Assessment of toxicity is crucial for any therapeutic agent. Preliminary studies indicate that this compound has a low toxicity profile in human cell lines, suggesting its potential for safe use in clinical applications .
Q & A
Q. What are the common synthetic routes for ((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine, and how do reaction conditions influence yield?
The synthesis typically involves sulfonylation of 2-aminopyridine with 2,5-dichlorobenzenesulfonyl chloride. Key steps include controlling stoichiometry (1:1.2 molar ratio of 2-aminopyridine to sulfonyl chloride) and using a base like pyridine or triethylamine to scavenge HCl . Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) critically impact intermediate stability. Yields range from 60–85%, with impurities often arising from incomplete sulfonylation or hydrolysis of the sulfonyl chloride .
Q. What analytical methods are recommended for structural characterization and purity assessment?
- NMR : and NMR confirm sulfonamide bond formation (e.g., sulfonyl-linked protons at δ 7.8–8.2 ppm) and pyridylamine substitution patterns .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 343.9712 for CHClNOS) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities (<2% in optimized syntheses) .
Q. How can researchers optimize purification protocols for this compound?
Recrystallization from ethanol/water mixtures (7:3 v/v) improves purity to >98%. For challenging impurities, column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) is effective. TLC (R ~0.4 in ethyl acetate/hexane) monitors progress .
Advanced Research Questions
Q. What mechanistic insights exist for the compound’s interactions with biological targets (e.g., kinases or receptors)?
The sulfonamide group acts as a hydrogen-bond acceptor, while the pyridylamine moiety facilitates π-π stacking with aromatic residues in enzyme active sites. For example, in kinase inhibition assays, the 2,5-dichlorophenyl group enhances selectivity for ATP-binding pockets due to hydrophobic interactions . Dose-response studies (IC values) should be paired with molecular docking (e.g., AutoDock Vina) to validate binding modes .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound stability. Control experiments should include:
- Stability tests (e.g., HPLC monitoring after 24h in buffer at pH 7.4).
- Counter-screening against related enzymes (e.g., PKA vs. PKC isoforms) to confirm specificity .
- Use of isotopic labeling (e.g., -tagged analogs) to track metabolic degradation .
Q. What strategies improve selectivity in modulating target vs. off-target effects?
Structure-activity relationship (SAR) studies suggest:
- Substitution on the pyridyl ring : Electron-withdrawing groups (e.g., -CF) reduce off-target binding by 30–50% .
- Sulfonyl linker modification : Replacing the sulfonyl group with sulfonimidoyl groups alters charge distribution, improving selectivity in cellular assays .
Q. How can computational modeling guide the design of derivatives with enhanced potency?
Density Functional Theory (DFT) calculations predict electron-density maps for the sulfonamide group, identifying sites for functionalization (e.g., -OH or -NH additions). Molecular dynamics simulations (50 ns trajectories) assess binding-pocket residency times, correlating with IC improvements .
Q. What are the key challenges in scaling up synthesis for in vivo studies?
- Byproduct formation : At scale, exothermic sulfonylation requires precise temperature control (<30°C) to avoid di-sulfonylated byproducts.
- Solvent recovery : Ethanol/water recrystallization at >100g scale reduces solvent waste by 70% via distillation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
